Cas no 2377034-69-8 (Diiodopyrimidine-2,5-diamine)

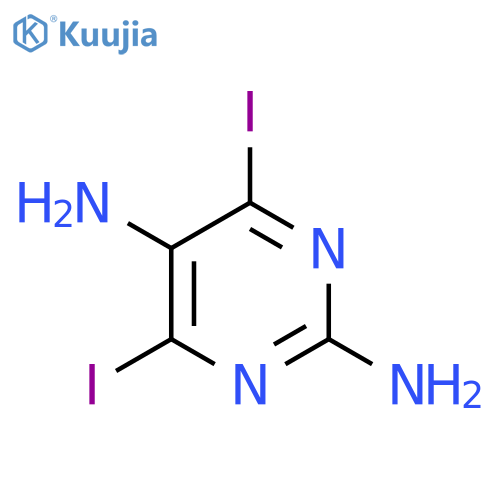

Diiodopyrimidine-2,5-diamine structure

商品名:Diiodopyrimidine-2,5-diamine

Diiodopyrimidine-2,5-diamine 化学的及び物理的性質

名前と識別子

-

- 4,6-Diiodopyrimidine-2,5-diamine

- 2377034-69-8

- EN300-7447140

- diiodopyrimidine-2,5-diamine

- Diiodopyrimidine-2,5-diamine

-

- インチ: 1S/C4H4I2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10)

- InChIKey: BXJNGZXJNZXGCO-UHFFFAOYSA-N

- ほほえんだ: IC1C(=C(N=C(N)N=1)I)N

計算された属性

- せいみつぶんしりょう: 361.85254g/mol

- どういたいしつりょう: 361.85254g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 77.8Ų

Diiodopyrimidine-2,5-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7447140-2.5g |

diiodopyrimidine-2,5-diamine |

2377034-69-8 | 95.0% | 2.5g |

$1454.0 | 2025-03-11 | |

| Enamine | EN300-7447140-10.0g |

diiodopyrimidine-2,5-diamine |

2377034-69-8 | 95.0% | 10.0g |

$3191.0 | 2025-03-11 | |

| 1PlusChem | 1P028IWQ-5g |

diiodopyrimidine-2,5-diamine |

2377034-69-8 | 95% | 5g |

$2722.00 | 2024-05-23 | |

| 1PlusChem | 1P028IWQ-10g |

diiodopyrimidine-2,5-diamine |

2377034-69-8 | 95% | 10g |

$4006.00 | 2024-05-23 | |

| Aaron | AR028J52-50mg |

diiodopyrimidine-2,5-diamine |

2377034-69-8 | 95% | 50mg |

$265.00 | 2025-02-16 | |

| Aaron | AR028J52-500mg |

diiodopyrimidine-2,5-diamine |

2377034-69-8 | 95% | 500mg |

$822.00 | 2025-02-16 | |

| Aaron | AR028J52-1g |

diiodopyrimidine-2,5-diamine |

2377034-69-8 | 95% | 1g |

$1047.00 | 2025-02-16 | |

| Aaron | AR028J52-10g |

diiodopyrimidine-2,5-diamine |

2377034-69-8 | 95% | 10g |

$4413.00 | 2023-12-15 | |

| 1PlusChem | 1P028IWQ-100mg |

diiodopyrimidine-2,5-diamine |

2377034-69-8 | 95% | 100mg |

$369.00 | 2024-05-23 | |

| Enamine | EN300-7447140-0.25g |

diiodopyrimidine-2,5-diamine |

2377034-69-8 | 95.0% | 0.25g |

$367.0 | 2025-03-11 |

Diiodopyrimidine-2,5-diamine 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Ping Tong Food Funct., 2020,11, 628-639

2377034-69-8 (Diiodopyrimidine-2,5-diamine) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量